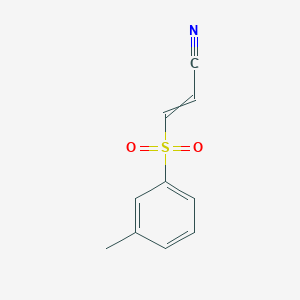
3-(3-Methylphenyl)sulfonylprop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(m-Tolylsulfonyl)acrylonitrile is an organic compound with the molecular formula C10H9NO2S. It is a member of the nitrile family, characterized by the presence of a cyano group (-CN) attached to an acrylonitrile moiety, which is further substituted with a m-tolylsulfonyl group. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-tolylsulfonyl)acrylonitrile typically involves the reaction of m-toluenesulfonyl chloride with acrylonitrile in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
m-Toluenesulfonyl chloride+AcrylonitrileBase3-(m-Tolylsulfonyl)acrylonitrile
Industrial Production Methods
In industrial settings, the production of 3-(m-tolylsulfonyl)acrylonitrile may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.
化学反应分析
Types of Reactions
3-(m-Tolylsulfonyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The acrylonitrile moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can react with the acrylonitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted acrylonitrile derivatives depending on the nucleophile used.
科学研究应用
3-(m-Tolylsulfonyl)acrylonitrile is utilized in several scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: Used in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(m-tolylsulfonyl)acrylonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the acrylonitrile moiety. These interactions can affect enzyme activity, protein binding, and other biochemical pathways.
相似化合物的比较
Similar Compounds
- 3-(p-Tolylsulfonyl)acrylonitrile
- 3-(o-Tolylsulfonyl)acrylonitrile
- 3-(m-Tolylsulfonyl)propionitrile
Uniqueness
3-(m-Tolylsulfonyl)acrylonitrile is unique due to the specific positioning of the tolylsulfonyl group, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and applications compared to its ortho and para counterparts.
属性
分子式 |
C10H9NO2S |
|---|---|
分子量 |
207.25 g/mol |
IUPAC 名称 |
3-(3-methylphenyl)sulfonylprop-2-enenitrile |
InChI |
InChI=1S/C10H9NO2S/c1-9-4-2-5-10(8-9)14(12,13)7-3-6-11/h2-5,7-8H,1H3 |
InChI 键 |
KMJWIAQKSMWTEO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)S(=O)(=O)C=CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


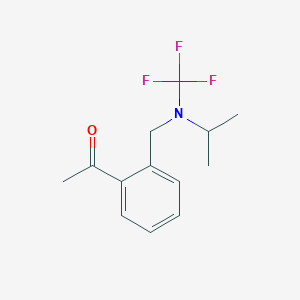
![Methyl 3-[(trimethylsilyl)oxy]butanoate](/img/structure/B13957152.png)

![4-[1,3]Dioxolan-2-yl-3,4-dimethyl-cyclohex-2-enone](/img/structure/B13957159.png)
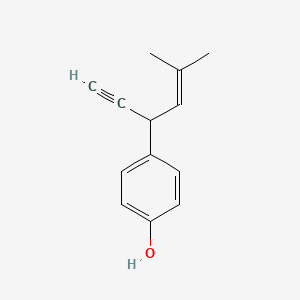
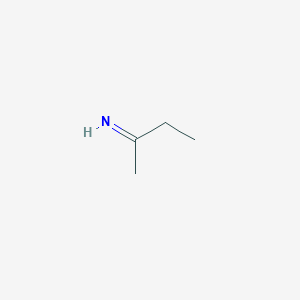

![1-[2-(Prop-2-yn-1-yl)cyclopentyl]ethan-1-one](/img/structure/B13957174.png)

![2-Benzyl-8-isopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13957193.png)
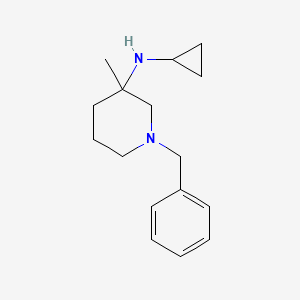
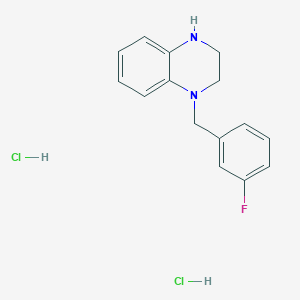

![Dimethyl 2-[(trimethylsilyl)oxy]succinate](/img/structure/B13957224.png)
